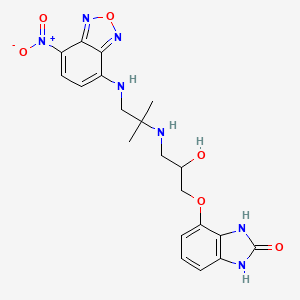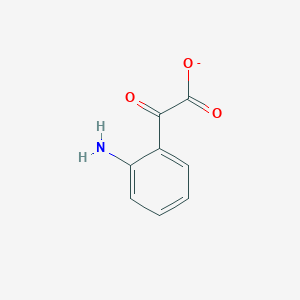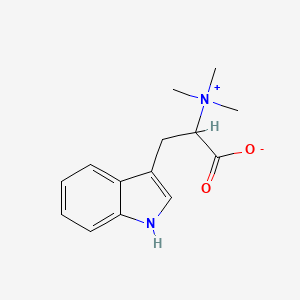
Cgp 12177-nbd
Übersicht
Beschreibung
Cgp 12177-nbd is a compound known for its role as a beta-adrenergic receptor ligand. It is a benzimidazole derivative that has been extensively studied for its pharmacological properties, particularly its interactions with beta-adrenoceptors. This compound is used in various scientific research applications, including studies on beta-adrenergic receptors and their role in different physiological and pathological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cgp 12177-nbd involves several steps, starting with the preparation of the benzimidazole core. The key intermediate, 4-(3-tert-butylamino-2-hydroxypropoxy)-1,3-dihydro-2H-benzimidazol-2-one, is synthesized through a series of reactions involving the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by alkylation and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control. The final product is often formulated for specific applications, such as intravenous injection for clinical evaluations .
Analyse Chemischer Reaktionen
Types of Reactions
Cgp 12177-nbd undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Cgp 12177-nbd has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in studies of beta-adrenergic receptors and their interactions with other molecules.
Biology: Employed in research on cellular signaling pathways and receptor pharmacology.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents for conditions involving beta-adrenergic receptors, such as cardiovascular diseases and asthma.
Industry: Applied in the production of radioligands for positron emission tomography (PET) imaging
Wirkmechanismus
Cgp 12177-nbd exerts its effects by binding to beta-adrenergic receptors, which are G protein-coupled receptors involved in the regulation of various physiological processes. The compound acts as a partial agonist at beta-2 adrenoceptors and an antagonist at beta-1 adrenoceptors. This dual activity allows it to modulate receptor activity and influence downstream signaling pathways, such as cyclic AMP (cAMP) accumulation and gene transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: A non-selective beta-adrenergic antagonist used in the treatment of hypertension and anxiety.
Atenolol: A selective beta-1 adrenergic antagonist used to manage cardiovascular conditions.
Isoproterenol: A non-selective beta-adrenergic agonist used in the treatment of bradycardia and heart block.
Uniqueness
Cgp 12177-nbd is unique due to its dual activity as a partial agonist and antagonist at different beta-adrenergic receptors. This property makes it a valuable tool in research for dissecting the roles of beta-adrenergic receptors in various physiological and pathological contexts .
Eigenschaften
IUPAC Name |
4-[2-hydroxy-3-[[2-methyl-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propan-2-yl]amino]propoxy]-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O6/c1-20(2,10-21-12-6-7-14(27(30)31)18-17(12)25-33-26-18)22-8-11(28)9-32-15-5-3-4-13-16(15)24-19(29)23-13/h3-7,11,21-22,28H,8-10H2,1-2H3,(H2,23,24,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFHZAUSLQTTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=CC=C(C2=NON=C12)[N+](=O)[O-])NCC(COC3=CC=CC4=C3NC(=O)N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20922073 | |
| Record name | 7-[2-Hydroxy-3-({2-methyl-1-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propan-2-yl}amino)propoxy]-1H-benzimidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116475-05-9 | |
| Record name | Cgp 12177-nbd | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116475059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-[2-Hydroxy-3-({2-methyl-1-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propan-2-yl}amino)propoxy]-1H-benzimidazol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20922073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide](/img/structure/B1226905.png)

![3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1226908.png)
![2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1226912.png)

![2-(4-ethoxyphenyl)-N-[3-(1-imidazolyl)propyl]-4-quinolinecarboxamide](/img/structure/B1226915.png)


![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)
![N-[3-(1-imidazolyl)propyl]-2-phenyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1226919.png)




